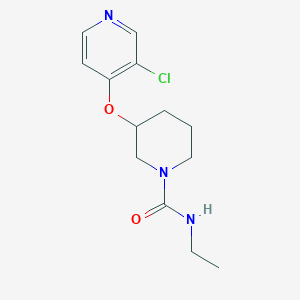

3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-3-4-10(9-17)19-12-5-6-15-8-11(12)14/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPZVYTVGQLXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves the following steps:

Formation of the Chloropyridine Moiety: The chloropyridine component can be synthesized through chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling with Piperidine: The chloropyridine is then coupled with piperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 SHP2 Inhibition

One of the primary applications of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is its role as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2). SHP2 is implicated in several signaling pathways that contribute to cancer progression. Inhibiting SHP2 can potentially suppress tumor growth and enhance the efficacy of other cancer therapies. Research has shown that compounds with similar structures exhibit significant inhibition of SHP2 activity, suggesting a promising avenue for cancer treatment .

1.2 ATF4 Pathway Modulation

The compound has also been identified as a modulator of the ATF4 (Activating Transcription Factor 4) pathway, which plays a critical role in cellular stress responses and metabolism. By influencing this pathway, the compound may help in developing treatments for metabolic disorders and conditions associated with oxidative stress .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

- N-ethyl carboxamide : Unlike compounds such as N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide , which incorporates a pyridazinyl group and a trifluoromethyl-pyridinyloxy substituent, the ethyl group in the target compound may enhance lipophilicity and metabolic stability .

Physicochemical Properties

- Molecular Weight : The target compound (283.75 g/mol) is smaller than analogs like the trifluoromethyl-containing derivative (497.89 g/mol), which may influence membrane permeability and bioavailability .

Biological Activity

The compound 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the chloropyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.

The primary biological activities of this compound can be attributed to its ability to modulate specific receptors and enzymes:

- Dopamine Transporter (DAT) Inhibition : Preliminary studies indicate that compounds with similar structures exhibit high affinity for DAT, suggesting that this compound may also act as a DAT inhibitor. This could lead to increased dopamine levels in synaptic clefts, impacting mood and locomotor activity .

- Cell Cycle Regulation : The compound may have implications in cancer treatment by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This action can potentially halt the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

Case Study 1: Neuropharmacological Effects

In a study evaluating compounds with similar piperidine structures, it was found that they significantly increased locomotor activity in rodent models. The effects were dose-dependent, with the most substantial increase observed at higher concentrations (30 mg/kg). This suggests potential applications in treating disorders characterized by reduced dopaminergic activity, such as depression .

Case Study 2: Anticancer Activity

Research on structurally related compounds indicated their ability to inhibit CDK4, leading to cell cycle arrest in various cancer cell lines. This mechanism is critical for developing new anticancer therapies targeting specific pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide and related analogs?

- Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic substitution and condensation reactions. For example, chloropyridine derivatives can react with piperidine intermediates under basic conditions (e.g., NaOH in dichloromethane) to form ether linkages . Characterization often includes HPLC (≥98% purity verification) and NMR spectroscopy (1H/13C) to confirm structural integrity, as demonstrated in the synthesis of structurally similar compounds like (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR are standard for verifying substituent positions and bond formation (e.g., chloropyridinyl-oxy groups) .

- X-ray Crystallography : Used to resolve crystal packing and stereochemistry, as seen in the structural analysis of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .

- HPLC : Essential for purity assessment (≥98% threshold) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety measures include:

- PPE : Lab coats, nitrile gloves, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .

- Emergency Response : Immediate medical consultation if exposed, with SDS sheets on hand .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data or yields during synthesis?

- Methodological Answer : Contradictions in NMR or mass spectrometry data may arise from residual solvents or stereochemical variations. Cross-validate results using complementary techniques (e.g., IR spectroscopy or high-resolution mass spectrometry). For example, in the synthesis of (E)-4-arylbut-3-enoic acids, discrepancies were resolved by comparing experimental NMR shifts with literature values . Re-optimizing reaction conditions (e.g., temperature, catalyst loading) can improve yields .

Q. What strategies optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Utilize Design of Experiments (DoE) and statistical modeling to identify critical parameters (e.g., reagent ratios, reaction time). Flow chemistry systems, as described for diphenyldiazomethane synthesis, enhance reproducibility and scalability by enabling precise control over reaction parameters (e.g., temperature gradients, mixing efficiency) .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

- Methodological Answer : X-ray diffraction data (e.g., bond lengths, torsion angles) provide insights into conformational flexibility and intermolecular interactions. For instance, crystallography of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide revealed planar carboxamide groups and piperidine ring puckering, guiding SAR modifications for enhanced target binding .

Q. What in silico and in vitro methods are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer :

- Molecular Docking : Screen against target receptors (e.g., kinases, GPCRs) using software like AutoDock. Structural analogs with chlorophenyl groups have shown affinity for enzymes involved in agrochemical and drug pathways .

- In Vitro Assays : Use cell-based models (e.g., HEK293 or primary neurons) to assess cytotoxicity and bioactivity. Fluorinated pyridinecarboxamides, for example, were tested for receptor modulation in neuropharmacology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.